molecular formula C26H25N7O2 B14887092 4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Cat. No.: B14887092
M. Wt: 467.5 g/mol
InChI Key: VAHLQHLGPMWFFV-OEPVSBQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acalabrutinib enantiomer is a selective Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound is designed to target and inhibit the activity of Bruton tyrosine kinase, an enzyme crucial for the survival and proliferation of B-cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acalabrutinib enantiomer involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of acalabrutinib enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Acalabrutinib enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation products: Sulfoxide and sulfone derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Halogenated derivatives.

Scientific Research Applications

Acalabrutinib enantiomer has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Investigated for its role in modulating B-cell receptor signaling pathways.

    Medicine: Extensively studied for its therapeutic potential in treating B-cell malignancies.

    Industry: Utilized in the development of targeted cancer therapies

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C26H25N7O2

Molecular Weight

467.5 g/mol

IUPAC Name

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C26H25N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19,25,31H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-,25?/m1/s1

InChI Key

VAHLQHLGPMWFFV-OEPVSBQMSA-N

Isomeric SMILES

CC#CC(=O)N1CCC[C@@H]1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Canonical SMILES

CC#CC(=O)N1CCCC1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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